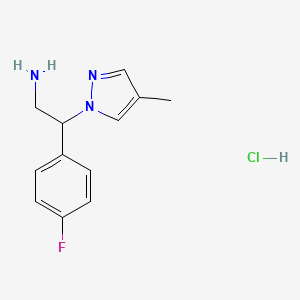

2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride

Description

The compound 2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride is a secondary amine hydrochloride salt featuring a fluorophenyl group and a 4-methylpyrazole moiety. Its structure combines aromatic and heterocyclic components, which are common in bioactive molecules targeting neurological or metabolic pathways. Hydrochloride salts are often utilized to improve solubility and bioavailability in pharmaceutical applications .

Properties

IUPAC Name |

2-(4-fluorophenyl)-2-(4-methylpyrazol-1-yl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FN3.ClH/c1-9-7-15-16(8-9)12(6-14)10-2-4-11(13)5-3-10;/h2-5,7-8,12H,6,14H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSWFQKICMNGYHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C(CN)C2=CC=C(C=C2)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClFN3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.72 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride typically involves the following steps:

-

Formation of the Pyrazole Ring: : The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-diketone. For instance, 4-methyl-1H-pyrazole can be prepared by reacting hydrazine hydrate with acetylacetone under reflux conditions.

-

Substitution Reaction: : The 4-fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting 4-fluorobenzyl chloride with the pyrazole derivative in the presence of a base such as potassium carbonate.

-

Formation of the Ethanamine Moiety: : The ethanamine group can be introduced by reductive amination. This involves the reaction of the intermediate compound with an amine source, such as ethylamine, in the presence of a reducing agent like sodium cyanoborohydride.

-

Hydrochloride Salt Formation: : Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid in an appropriate solvent like ethanol or methanol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.

Reduction: Reduction reactions can target the pyrazole ring or the fluorophenyl group, potentially leading to hydrogenated derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted by nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

Oxidation: Formation of imines or oxides.

Reduction: Hydrogenated derivatives of the pyrazole or phenyl ring.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmacological Potential

The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known bioactive compounds. Research has indicated that derivatives of pyrazole exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds similar to 2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride have demonstrated effectiveness against Mycobacterium smegmatis, suggesting potential applications in treating infections .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives can possess anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase enzymes, which play a critical role in the inflammatory process. This property makes such compounds candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth . The fluorophenyl group may enhance the compound's ability to interact with biological targets involved in cancer progression.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The fluorophenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole ring can participate in hydrogen bonding or π-π stacking interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Comparison

The following table summarizes key structural and physicochemical properties of the target compound and analogs from the provided evidence:

Key Observations:

Heterocyclic vs. Aromatic Focus : The target compound and the triazole analog () incorporate nitrogen-containing heterocycles, which are absent in the chloro-fluoro and dimethylphenyl derivatives ().

Substituent Effects :

- Fluorine Position : The chloro-fluoro analogs () demonstrate how substituent positions (para vs. ortho) influence electronic properties.

- Methyl Groups : The dimethylphenyl derivative () highlights how alkyl groups enhance hydrophobicity compared to halogens.

Molecular Weight : The target compound’s higher molecular weight (267.72) reflects its dual aromatic/heterocyclic structure, contrasting with simpler analogs (e.g., 185.69 for the dimethylphenyl compound).

Crystallographic and Analytical Considerations

The SHELX software suite () is widely used for crystallographic refinement of small molecules.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-fluorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-amine hydrochloride, and how can reaction efficiency be validated?

Methodological Answer:

The compound can be synthesized via multi-step protocols involving cyclization or condensation reactions. For example:

- Step 1 : React 4-fluorophenyl precursors with 4-methylpyrazole derivatives under acidic or basic conditions to form the ethanamine backbone.

- Step 2 : Hydrochloride salt formation via treatment with HCl in ethanol or acetone.

Reaction efficiency is validated using thin-layer chromatography (TLC) to monitor intermediate steps and spectral characterization (e.g., IR for functional groups like -NH₂ and C-F bonds ). Final purity is confirmed via elemental analysis (C, H, N, Cl) and 1H/13C NMR to verify regioselectivity and absence of byproducts .

Basic: How should researchers characterize the structural integrity of this compound post-synthesis?

Methodological Answer:

A multi-technique approach is critical:

- NMR Spectroscopy : 1H NMR identifies aromatic protons (δ 7.0–8.0 ppm for fluorophenyl) and pyrazole protons (δ 6.0–6.5 ppm). 19F NMR confirms fluorine substitution (δ -110 to -120 ppm) .

- Mass Spectrometry (HRMS) : Exact mass analysis ensures molecular ion ([M+H]+) matches theoretical calculations (e.g., C₁₂H₁₄ClFN₃: 264.08 g/mol) .

- X-Ray Powder Diffraction (XRPD) : Distinguishes crystalline hydrochloride salts from amorphous impurities .

Advanced: How can X-ray crystallography using SHELXL refine the crystal structure of this hydrochloride salt?

Methodological Answer:

- Data Collection : Use a single crystal (≥0.2 mm) with Mo-Kα radiation (λ = 0.71073 Å). Resolve hydrogen atoms via difference Fourier maps.

- Refinement in SHELXL : Apply restraints for disordered fluorophenyl/pyrazole moieties. Use the TWIN command if twinning is detected (common in hydrochloride salts). Validate with R-factor convergence (<5%) and GOOF (1.0–1.2) .

- Hydrogen Bonding Analysis : Identify Cl⁻···H-N interactions to confirm salt formation. CCDC deposition ensures reproducibility .

Advanced: What strategies address discrepancies in biological activity data across different assay conditions?

Methodological Answer:

Contradictions (e.g., varying IC₅₀ values in kinase assays) require:

- Assay Standardization : Control pH (7.4), temperature (37°C), and solvent (DMSO ≤0.1% v/v) to minimize artifacts .

- Statistical Validation : Use ANOVA to compare replicates. For cell-based assays, normalize to housekeeping genes/proteins.

- Metabolite Screening : LC-MS/MS detects hydrolysis products (e.g., free amine in buffer) that may alter activity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

Methodological Answer:

- Substituent Variation : Replace 4-fluorophenyl with 2,4-difluorophenyl ( ) to enhance lipophilicity (logP) and blood-brain barrier penetration.

- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding to targets like G protein-coupled receptors. Validate with isothermal titration calorimetry (ITC) for binding affinity (Kd) .

- In Vivo Correlation : Compare pharmacokinetic data (t₁/₂, AUC) of analogs to refine bioavailability .

Advanced: How can researchers resolve spectral contradictions during impurity profiling?

Methodological Answer:

- HPLC-MS/MS : Use a C18 column (3.5 µm, 150 mm) with 0.1% formic acid in water/acetonitrile gradient. Detect impurities at 254 nm.

- Forced Degradation Studies : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions to identify labile groups (e.g., amine oxidation).

- 2D NMR (COSY, HSQC) : Assign overlapping peaks in complex mixtures (e.g., diastereomers from chiral centers) .

Advanced: What methodologies ensure batch-to-batch consistency in preclinical studies?

Methodological Answer:

- Quality by Design (QbD) : Define critical process parameters (CPPs) like reaction time, temperature, and pH using factorial design (e.g., Minitab).

- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor real-time crystallization.

- Stability-Indicating Assays : Use HPLC-ELSD for hydrochloride salt quantification without UV chromophores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.